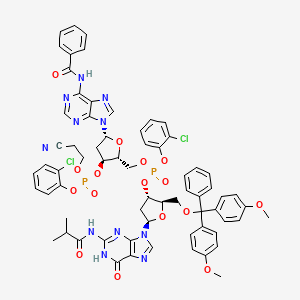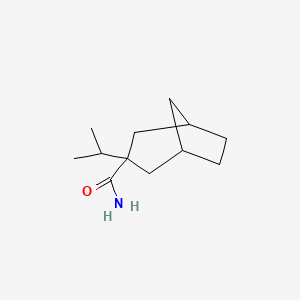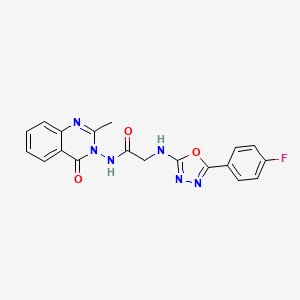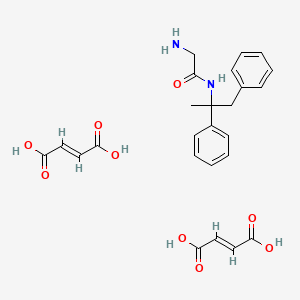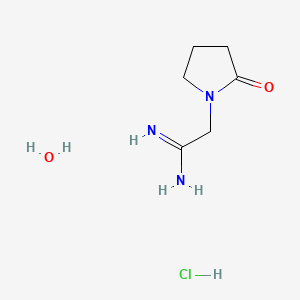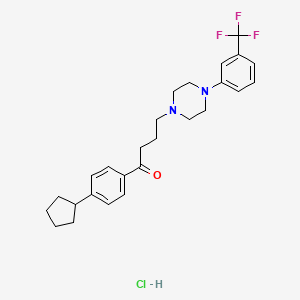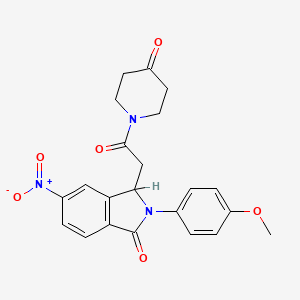![molecular formula C38H44CoN12S4 B12753211 cobalt(2+);N',N'-dimethylpropane-1,3-diamine;5,8,23,26-tetrathia-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,9,11,13,15,17,19(39),20,22(27),28,30(37),31,33,35-pentadecaene CAS No. 93940-96-6](/img/structure/B12753211.png)
cobalt(2+);N',N'-dimethylpropane-1,3-diamine;5,8,23,26-tetrathia-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,9,11,13,15,17,19(39),20,22(27),28,30(37),31,33,35-pentadecaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “cobalt(2+);N’,N’-dimethylpropane-1,3-diamine;5,8,23,26-tetrathia-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[286113,10112,19121,2804,9013,18022,27031,36]tetraconta-1,3,9,11,13,15,17,19(39),20,22(27),28,30(37),31,33,35-pentadecaene” is a complex coordination compound It features a cobalt ion coordinated with a large, multi-dentate ligand that includes nitrogen and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of cobalt(2+) ions with the ligand N’,N’-dimethylpropane-1,3-diamine and the large macrocyclic ligand. The reaction is usually carried out in a solvent such as ethanol or methanol under inert atmosphere conditions to prevent oxidation. The reaction mixture is often heated to facilitate the coordination process.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would need to be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states.
Reduction: The cobalt center can be reduced to lower oxidation states.
Substitution: Ligands coordinated to the cobalt center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and heating the reaction mixture.
Major Products
Oxidation: Oxidized forms of the cobalt complex.
Reduction: Reduced forms of the cobalt complex.
Substitution: New cobalt complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its coordination chemistry and potential as a catalyst in various reactions, including oxidation and reduction reactions.
Biology
In biology, the compound’s interactions with biomolecules are of interest. It can be used to study metal-protein interactions and the role of metal ions in biological systems.
Medicine
In medicine, the compound’s potential as a therapeutic agent is explored. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting metal-dependent enzymes.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as conductivity or magnetism. It may also be used in the design of sensors and other analytical devices.
Mecanismo De Acción
The compound exerts its effects through coordination interactions with target molecules. The cobalt ion can interact with various functional groups, facilitating catalytic reactions or binding to specific sites on biomolecules. The large ligand framework provides stability and specificity to these interactions.
Comparación Con Compuestos Similares
Similar Compounds
- Cobalt(2+);N’,N’-dimethylpropane-1,3-diamine;5,8,23,26-tetrathia-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,9,11,13,15,17,19(39),20,22(27),28,30(37),31,33,35-pentadecaene
- Cobalt(2+);N’,N’-dimethylpropane-1,3-diamine;5,8,23,26-tetrathia-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,9,11,13,15,17,19(39),20,22(27),28,30(37),31,33,35-pentadecaene
Uniqueness
This compound is unique due to its large, multi-dentate ligand framework, which provides specific coordination environments for the cobalt ion. This results in unique chemical and physical properties that are not observed in simpler cobalt complexes.
Propiedades
Número CAS |
93940-96-6 |
|---|---|
Fórmula molecular |
C38H44CoN12S4 |
Peso molecular |
856.0 g/mol |
Nombre IUPAC |
cobalt(2+);N',N'-dimethylpropane-1,3-diamine;5,8,23,26-tetrathia-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,9,11,13,15,17,19(39),20,22(27),28,30(37),31,33,35-pentadecaene |
InChI |
InChI=1S/C28H16N8S4.2C5H14N2.Co/c1-2-6-14-13(5-1)21-29-22(14)32-26-19-20(40-12-11-39-19)28(36-26)34-24-16-8-4-3-7-15(16)23(30-24)33-27-18-17(25(31-21)35-27)37-9-10-38-18;2*1-7(2)5-3-4-6;/h1-8H,9-12H2;2*3-6H2,1-2H3;/q-2;;;+2 |
Clave InChI |
ROKANZGSURRWOD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCN.CN(C)CCCN.C1CSC2=C(S1)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)SCCS6)C9=CC=CC=C94.[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


